molecular formula C17H18N2O2 B245093 4-methyl-N-[3-(propanoylamino)phenyl]benzamide

4-methyl-N-[3-(propanoylamino)phenyl]benzamide

Cat. No. B245093
M. Wt: 282.34 g/mol
InChI Key: AQCLAEGOGGVHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(propanoylamino)phenyl]benzamide, also known as MPB, is a chemical compound commonly used in scientific research. MPB is a synthetic molecule that is structurally similar to the endogenous opioid peptide, beta-endorphin. This compound has been studied for its potential use in the treatment of pain, addiction, and other neurological disorders. In

Mechanism of Action

4-methyl-N-[3-(propanoylamino)phenyl]benzamide acts as a mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. 4-methyl-N-[3-(propanoylamino)phenyl]benzamide also activates the reward pathway, leading to the release of dopamine, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
4-methyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce the development of tolerance to opioids, which is a major problem in the treatment of chronic pain. 4-methyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[3-(propanoylamino)phenyl]benzamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a potent agonist. Another advantage is its synthetic nature, which allows for easy purification and characterization. One limitation of using 4-methyl-N-[3-(propanoylamino)phenyl]benzamide in lab experiments is its potential for abuse, which requires careful handling and storage.

Future Directions

There are several future directions for research on 4-methyl-N-[3-(propanoylamino)phenyl]benzamide. One direction is the development of new analogs with improved potency and selectivity for the mu-opioid receptor. Another direction is the investigation of the potential use of 4-methyl-N-[3-(propanoylamino)phenyl]benzamide in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Finally, the potential use of 4-methyl-N-[3-(propanoylamino)phenyl]benzamide in combination with other drugs for the treatment of pain and addiction should be explored.
Conclusion
In conclusion, 4-methyl-N-[3-(propanoylamino)phenyl]benzamide is a synthetic molecule that has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. Its high affinity for the mu-opioid receptor and its synthetic nature make it a useful tool in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-N-[3-(propanoylamino)phenyl]benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-(propanoylamino)aniline to form 4-methyl-N-[3-(propanoylamino)phenyl]benzamide. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-methyl-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain and reward pathways. 4-methyl-N-[3-(propanoylamino)phenyl]benzamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.

properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-methyl-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H18N2O2/c1-3-16(20)18-14-5-4-6-15(11-14)19-17(21)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

AQCLAEGOGGVHSG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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